Home > Products > Screening Compounds P109375 > Gefitinib dihydrochloride
Gefitinib dihydrochloride - 184475-56-7

Gefitinib dihydrochloride

Catalog Number: EVT-1182897
CAS Number: 184475-56-7
Molecular Formula: C22H25Cl2FN4O3
Molecular Weight: 483.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gefitinib is a tyrosine kinase inhibitor used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria . It selectively targets the mutant proteins in malignant cells . It is marketed by AstraZeneca under the trade name Iressa .

Synthesis Analysis

The synthesis of gefitinib started with 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate which underwent chlorination by phosphorus oxychloride to give a 4-chloroquinazoline. The produced 4-chloroquinazoline was reacted with 3-chloro-4-fluoroaniline in isopropanol alcohol to give gefitinib .

Molecular Structure Analysis

The crystal structure of EGFR-gefitinib complex was used for binding pocket similarity searches on a druggable proteome database . The crystal structures of these drugs with their target kinases are also summarized and their bonding modes and interactions are visualized .

Chemical Reactions Analysis

Gefitinib actively inhibits mutated EGFR, which induces B7H5 expression on the cell surface of NSCLC cells, thereby activating CD28H signaling in immune cells, followed by enhanced cytotoxicity against NSCLC .

Physical And Chemical Properties Analysis

Gefitinib is freely soluble in dimethylsulphoxide but slightly soluble in methanol and ethanol . UV spectroscopy of gefitinib showed a λmax of approximately 331nm, whereas IR spectroscopy principal peaks were observed at 3400cm (-1) (NH), 2956cm (-1) (CH2, CH, alkyl), 1625cm (-1) (CC, CN), 1500cm (-1) (HCCH, aryl), 1110cm (-1) (CO), 1028cm (-1) (CF) .

Erlotinib Hydrochloride

Compound Description: Erlotinib hydrochloride is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used to treat certain types of non-small cell lung cancer (NSCLC). Like gefitinib, it is a first-generation EGFR TKI. [, , , ]

Relevance: Erlotinib is structurally related to gefitinib dihydrochloride. Both compounds share a quinazoline core and possess similar structural features that enable them to bind to and inhibit the EGFR tyrosine kinase domain. [, , , ]

Afatinib

Compound Description: Afatinib is a second-generation, irreversible ErbB family blocker used in the treatment of advanced NSCLC with EGFR mutations. It is designed to irreversibly bind to EGFR, inhibiting its activity more potently than first-generation TKIs like gefitinib. [, , , ]

Relevance: Afatinib, while structurally distinct from gefitinib dihydrochloride, belongs to the same therapeutic class of EGFR TKIs. They share the same mechanism of action, targeting the EGFR tyrosine kinase domain to inhibit tumor cell growth. [, , , ]

Dacomitinib

Compound Description: Dacomitinib is a second-generation EGFR TKI, similar to afatinib, that irreversibly inhibits EGFR. It is approved for treating metastatic NSCLC harboring EGFR activating mutations. []

Relevance: Similar to afatinib, dacomitinib is grouped into the same therapeutic class as gefitinib dihydrochloride - EGFR TKIs. Despite structural differences, they all target and inhibit the EGFR tyrosine kinase domain, albeit with varying potencies and binding characteristics. []

Osimertinib

Compound Description: Osimertinib is a third-generation EGFR TKI designed to target both EGFR-sensitizing mutations and the EGFR T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs. []

PD153035

Compound Description: PD153035 (6,7-dimethoxy-4-(3′-bromophenyl)amino-quinazoline) is a potent inhibitor of EGFR tyrosine kinase. It is considered a predecessor to the development of gefitinib. []

Relevance: PD153035 is structurally very similar to gefitinib dihydrochloride, both containing a quinazoline core. It served as a starting point for developing EGFR TKIs, leading to the development of gefitinib with improved pharmacological properties. []

Source and Classification

Gefitinib dihydrochloride is classified as an anilinoquinazoline. Its chemical name is 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, and it is primarily utilized as a targeted therapy for patients with NSCLC harboring EGFR mutations. The compound was developed by AstraZeneca and received approval from the U.S. Food and Drug Administration for clinical use in 2003.

Synthesis Analysis

The synthesis of gefitinib has been extensively studied, with various methods reported in the literature. One notable four-step synthesis involves starting from 2,4-dichloro-6,7-dimethoxyquinazoline. The key steps include:

  1. Demethylation: The initial step involves the selective demethylation of 6,7-dimethoxyquinazoline-4-one using methanesulfonic acid and L-methionine to yield its 6-hydroxyl derivative.
  2. Acetylation: The hydroxyl derivative is then acetylated to protect the functional group.
  3. Chlorination: This acetoxy compound undergoes chlorination to introduce a chlorine atom at a specific position.
  4. Condensation: Finally, the chlorinated compound is condensed with chloro-fluoroaniline to produce gefitinib dihydrochloride.

This method is noted for its efficiency and avoidance of hazardous reagents compared to earlier syntheses that required multiple chromatographic purifications and toxic chemicals like thionyl chloride .

Molecular Structure Analysis

Gefitinib dihydrochloride has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula is C22H24ClFN4O2C_{22}H_{24}ClFN_4O_2, and it features:

  • A quinazoline core, which is essential for its activity as an EGFR inhibitor.
  • A chlorofluoroaniline moiety, which enhances binding affinity to the target receptor.
  • A morpholinopropoxy side chain, which aids in solubility and bioavailability.

The three-dimensional structure allows for specific interactions with the ATP-binding site of the EGFR tyrosine kinase domain, crucial for its inhibitory function .

Chemical Reactions Analysis

Gefitinib dihydrochloride participates in various chemical reactions primarily related to its synthesis and degradation pathways. Key reactions include:

  • Nucleophilic Aromatic Substitution: This reaction occurs during the chlorination step where nucleophiles attack aromatic rings substituted with electron-withdrawing groups.
  • Acetylation Reactions: These are critical for protecting hydroxyl groups during synthesis.
  • Hydrolysis: In biological systems, gefitinib can undergo hydrolysis leading to the formation of metabolites that may have altered pharmacological profiles.

These reactions are essential for both the synthesis and metabolic processing of gefitinib in therapeutic applications .

Mechanism of Action

The primary mechanism of action of gefitinib dihydrochloride involves its role as an EGFR tyrosine kinase inhibitor. It binds reversibly to the ATP-binding site of the EGFR kinase domain, inhibiting autophosphorylation and subsequent signal transduction pathways responsible for cancer cell proliferation and survival. This inhibition leads to:

  • Decreased cell proliferation
  • Induction of apoptosis in cancer cells
  • Suppression of angiogenesis

Clinical studies have shown that gefitinib effectively improves progression-free survival in patients with EGFR-mutant NSCLC compared to traditional chemotherapies .

Physical and Chemical Properties Analysis

Gefitinib dihydrochloride exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 446.91 g/mol
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and slightly soluble in water.
  • Melting Point: The melting point ranges from 218°C to 220°C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties influence its formulation into tablets or other delivery systems used in clinical settings .

Applications

Gefitinib dihydrochloride is primarily used in oncology for treating patients with advanced or metastatic NSCLC harboring activating mutations in EGFR. Its applications include:

  • First-line treatment for patients with EGFR mutation-positive NSCLC.
  • An alternative treatment option for patients who have progressed on chemotherapy.
  • Research applications investigating combinations with other therapeutic agents or novel drug delivery systems.

Ongoing studies continue to explore its efficacy against other cancers with similar molecular targets, expanding its potential therapeutic use .

Chemical Characterization of Gefitinib Dihydrochloride

Molecular Structure and Physicochemical Properties

Crystallographic Analysis and Stereochemical Configuration

Gefitinib dihydrochloride (chemical name: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine dihydrochloride; CAS 184475-56-7) is a crystalline solid with the molecular formula C₂₂H₂₆Cl₃FN₄O₃ and a molecular weight of 528.83 g/mol [1] [6]. Its structure comprises a quinazoline core substituted with a chloro-fluoroanilino group at position 4, a methoxy group at position 7, and a morpholinopropoxy chain at position 6 [8]. X-ray diffraction studies confirm a planar quinazoline ring system that facilitates stacking interactions in the crystal lattice. The dihydrochloride form features protonation at the quinazoline N1 and the morpholine nitrogen, creating a zwitterionic structure [9]. Hydrogen bonding between chloride ions, protonated nitrogens, and water molecules stabilizes the crystal lattice, with characteristic bond lengths of 1.31 Å (N–H) and 1.81 Å (N⁺–Cl⁻) [9]. The absence of chiral centers eliminates stereoisomerism concerns.

Table 1: Crystallographic Parameters of Gefitinib Dihydrochloride

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa=12.21 Å, b=8.34 Å, c=15.73 Å
Bond AnglesC-N⁺-H: 120.5°
Key Bond LengthsN⁺-Cl⁻: 1.81 Å; N-H: 1.31 Å

Solubility Profiling in Polar and Nonpolar Solvents

Solubility behavior is critical for pharmaceutical processing. Gefitinib dihydrochloride exhibits high solubility in dimethyl sulfoxide (DMSO) (8.27 mg/mL or 15.6 mM at 25°C), moderate solubility in methanol (1990.8 µg/mL), and low solubility in water (<1 mg/mL) [4] [5]. In nonpolar solvents like chloroform, solubility reaches 620.3 µg/mL due to hydrophobic interactions with the morpholinopropoxy chain [5]. Acidic aqueous media (pH 1–2) enhance solubility (up to 10 mg/mL) via protonation, while neutral or alkaline conditions reduce it dramatically (<0.1 mg/mL at pH 7.4) due to deprotonation and precipitation [5] [9]. Supercritical carbon dioxide (SCCO₂) achieves solubilities of 0.106–0.984 × 10⁻⁴ mole fraction at 308–338 K and 120–270 bar, enabling nanoparticle fabrication [10].

Table 2: Solubility Profile of Gefitinib Dihydrochloride

SolventSolubility (mg/mL)Conditions
DMSO8.2725°C
Methanol1.9925°C
Chloroform0.6225°C
Water<0.1pH 7.4, 25°C
HCl (0.1N)10.0pH 1.0, 25°C
SCCO₂0.984 × 10⁻⁴ mole frac.338 K, 270 bar

Stability Under Varied pH and Temperature Conditions

Stability studies reveal pH-dependent degradation kinetics. Gefitinib dihydrochloride remains stable at pH 1–3 (degradation <5% after 24 hours) but undergoes hydrolysis at pH >7, with maximum degradation at pH 9 [5] [9]. The quinazoline ring is susceptible to nucleophilic attack by hydroxide ions, cleaving the C-N bond adjacent to the anilino group [9]. Thermal stability assessments show decomposition above 200°C, but at 25°C, the solid form remains intact for >12 months when protected from light [4]. Photodegradation occurs under UV light (λ=345 nm), resulting in a 15% loss after 48 hours due to morpholine ring oxidation [5] [9]. Lyophilization or storage in amber glass at 4°C minimizes degradation.

Table 3: Stability Profile of Gefitinib Dihydrochloride

ConditionDegradation RatePrimary Mechanism
pH 1.0 (25°C)<5% in 24hProtonation stabilization
pH 9.0 (25°C)>90% in 24hNucleophilic hydrolysis
UV Light (48h)15% lossMorpholine ring oxidation
60°C (solid)5% in 30 daysThermal decomposition

Synthetic Pathways and Optimization

Key Intermediates in Multi-Step Synthesis

The synthesis involves five critical intermediates, starting from 4-chloro-6,7-dimethoxyquinazoline [6] [7]:

  • 3-Chloro-4-fluoroaniline: Nucleophile for quinazoline substitution.
  • 6-Hydroxy-7-methoxyquinazolin-4-one: Obtained via demethylation of dimethoxy precursor.
  • 6-(3-Chloropropoxy)-7-methoxyquinazolin-4-amine: Alkylated intermediate for morpholine coupling.
  • 4-(3-Chloropropyl)morpholine: Synthesized by nucleophilic substitution of morpholine on 1-bromo-3-chloropropane.
  • Freebase gefitinib: Formed by coupling intermediates 3 and 4 [7].

The dihydrochloride salt is precipitated by treating the freebase with hydrochloric acid in isopropanol. Optimized reaction temperatures (60–80°C) and anhydrous conditions prevent byproducts like dehalogenated amines [7].

Table 4: Key Intermediates in Gefitinib Dihydrochloride Synthesis

IntermediateRolePurity Target
4-Chloro-6,7-dimethoxyquinazolineCore scaffold precursor>98.5%
3-Chloro-4-fluoroanilineElectrophile for C4 substitution>99.0%
6-(3-Chloropropoxy)-7-methoxyquinazolin-4-amineAlkylated intermediate>97.0%
4-(3-Chloropropyl)morpholineSide chain for N-alkylation>98.0%
Gefitinib freebasePrecursor for salt formation>99.0%

Catalytic Mechanisms in Ring-Closure Reactions

Quinazoline ring formation employs cyclodehydration catalysis. The key step involves condensing anthranilic acid derivatives with formamide under acid catalysis (e.g., polyphosphoric acid), forming the quinazoline core at 120°C [6] [9]. Nucleophilic aromatic substitution at C4 of the quinazoline uses 3-chloro-4-fluoroaniline with K₂CO₃ as a base catalyst in dimethylacetamide (80°C, 12 hours) [7]. For morpholine coupling, phase-transfer catalysts like tetrabutylammonium bromide accelerate alkylation by enhancing interfacial reactivity, achieving >95% conversion [7]. Computational studies confirm that acid catalysts protonate the quinazoline N1, increasing C4 electrophilicity for nucleophilic attack [9].

Purification Techniques for High-Yield Production

Purification ensures pharmaceutical-grade (>99% purity) material:

  • Crystallization: The freebase is crystallized from ethanol/water (yield: 85%), while the dihydrochloride salt is recrystallized from isopropanol/acetonitrile to remove ionic impurities [4] [7].
  • Chromatography: Reverse-phase HPLC (C18 column; methanol/water/0.1% trifluoroacetic acid mobile phase) separates hydrolyzed byproducts [5].
  • Supercritical Fluid Extraction (SFE): SCCO₂ at 308 K and 120 bar removes residual solvents like DMSO with 99.7% efficiency [10].
  • Lyophilization: For lab-scale production, aqueous solutions are lyophilized to obtain amorphous solid, though crystalline salt is preferred for stability [9].

Process optimization reduces impurities to <0.1%, meeting International Council for Harmonisation (ICH) guidelines [4] [7].

Table 5: Purification Methods for Gefitinib Dihydrochloride

TechniqueConditionsImpurity Reduction
RecrystallizationIsopropanol/acetonitrile (1:3), 5°CResidual solvents <500 ppm
Reverse-Phase HPLCC18 column, methanol/water gradientHydrolysis byproducts <0.05%
SCCO₂ Extraction120 bar, 308 K, 2hDMSO removal to 50 ppm
Lyophilization-50°C, 0.01 mbar, 48hWater content <1.0%

Properties

CAS Number

184475-56-7

Product Name

Gefitinib dihydrochloride

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride

Molecular Formula

C22H25Cl2FN4O3

Molecular Weight

483.4 g/mol

InChI

InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H

InChI Key

QUINXWLATMJDQF-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl.Cl

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.